Cas no 80-58-0 (2-Bromobutyric acid)

2-Bromobutyric acid (C₄H₇BrO₂) is a halogenated carboxylic acid commonly used as an intermediate in organic synthesis. Its bromine substituent at the α-position makes it a versatile building block for nucleophilic substitution reactions, enabling the preparation of various derivatives, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits good reactivity in Grignard reactions, esterifications, and amide formations. Its liquid state at room temperature facilitates handling and precise dosing in laboratory and industrial applications. 2-Bromobutyric acid is particularly valued for its role in synthesizing chiral compounds and active pharmaceutical ingredients (APIs), where controlled stereochemistry is critical. Proper storage under inert conditions is recommended to maintain stability.
2-Bromobutyric acid structure
2-Bromobutyric acid structure
Product Name:2-Bromobutyric acid
CAS No:80-58-0
MF:C4H7BrO2
MW:167.001180887222
CID:34221
PubChem ID:6655
Update Time:2026-01-30

2-Bromobutyric acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromobutanoic acid
    • alpha-Bromobutyric acid
    • 2-bromo-butanoicaci
    • alpha-Bromobytyric acid
    • Butanoic acid, 2-bromo-
    • Butyric acid, 2-bromo-
    • Butyric acid, alpha-bromo-
    • dl-2-Bromobutyric acid
    • α-Bromobutyricacid
    • 2-Bromobutyric acid
    • (±)-2-Bromobutyric Acid
    • 2-Bromobutanoicacid Solution
    • 2-Bromobutyric acid solution
    • Bromobutyric acid
    • .alpha.-Bromobytyric acid
    • Butyric acid, .alpha.-bromo-
    • YAQLSKVCTLCIIE-UHFFFAOYSA-N
    • A-BROMOBUTYRIC ACID
    • 2-Bromobutyricacid
    • ethyl bromoacetic acid
    • 2-bromo-butyric acid
    • PubChem14564
    • 2-bromanylbutanoic acid
    • 2-bromo-;Butyric acid
    • 2-bromo-n-but
    • BCP24915
    • Q209315
    • BBL011564
    • (+/-)-2-BROMOBUTANOIC ACID
    • SY233336
    • 2-bromsmorsyre
    • 2-Bromobutyric acid, 97%
    • 80-58-0
    • .ALPHA.-BROMOBUTYRIC ACID [MI]
    • AKOS000118937
    • MFCD00004216
    • FT-0663389
    • (+/-)-.ALPHA.-BROMOBUTANOIC ACID
    • (RS)-.ALPHA.-BROMOBUTYRIC ACID
    • NSC8024
    • SB46762
    • .alpha.-Bromo-n-butyric acid
    • SCHEMBL5323
    • B0564
    • 2-Bromobutanoicacid
    • SY233332
    • UNII-MCO6PW23BT
    • C4H7BrO2
    • MFCD00210112
    • AI3-52295
    • DTXSID90861642
    • EN300-19244
    • WLN: QVYE2
    • SB46765
    • STL146735
    • VS-02981
    • MFCD00210111
    • EINECS 201-294-5
    • FT-0611544
    • 2385-70-8
    • NSC 8024
    • EPA Method 552.3 2-Bromobutanoic Acid 10000 microg/mL in Methyl tert-butyl ether
    • DL-.ALPHA.-BROMOBUTYRIC ACID
    • (+/-)-2-bromobutyric acid
    • A816940
    • .alpha.-Bromobutyric acid
    • AKOS016039402
    • NSC-8024
    • FT-0655662
    • .ALPHA.-BROMOBUTYRIC ACID, (+/-)-
    • MCO6PW23BT
    • S-2--bromobutyricacid
    • F2191-0227
    • W-104227
    • NS00041015
    • 2-Bromobutanoic acid (ACI)
    • Butyric acid, 2-bromo- (6CI, 7CI, 8CI)
    • (RS)-2-Bromobutyric acid
    • (RS)-α-Bromobutyric acid
    • (±)-2-Bromobutanoic acid
    • (±)-α-Bromobutanoic acid
    • DL-2-Bromo-n-butyric acid
    • DL-α-Bromobutyric acid
    • α-Bromo-n-butyric acid
    • α-Bromobutyric acid
    • Butyric acid, 2bromo
    • DA-19660
    • DTXCID30219340
    • 2Bromobutanoic acid
    • DB-016188
    • Butyric acid, 2bromo (8CI)
    • Butanoic acid, 2bromo
    • (RS)-ALPHA-BROMOBUTYRIC ACID
    • HY-W015333
    • 2-Bromo-butanoic acid
    • DL-ALPHA-BROMOBUTYRIC ACID
    • DB-056449
    • 2Bromobutyric acid
    • Butyric acid, alphabromo
    • ALPHA-BROMOBUTYRIC ACID, (+/-)-
    • (+/-)-ALPHA-BROMOBUTANOIC ACID
    • CS-W016049
    • MDL: MFCD00004216
    • Inchi: 1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
    • InChI Key: YAQLSKVCTLCIIE-UHFFFAOYSA-N
    • SMILES: O=C(C(CC)Br)O
    • BRN: 1720950

Computed Properties

  • Exact Mass: 165.96300
  • Monoisotopic Mass: 165.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 72.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Colorless or yellowish oily liquid.
  • Density: 1.567 g/mL at 25 °C(lit.)
  • Melting Point: −4 °C (lit.)
  • Boiling Point: 99-103 °C/10 mmHg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.474(lit.)
  • Solubility: water: soluble15 part
  • Water Partition Coefficient: 66 g/L (20 ºC)
  • PSA: 37.30000
  • LogP: 1.24450
  • Merck: 1413
  • Color/Form: 1000 μg/mL in methyl tert-butyl ether
  • Solubility: Soluble in ethanol and diethyl ether, soluble in 15 parts of water.
  • Vapor Pressure: 0.1±0.9 mmHg at 25°C

2-Bromobutyric acid Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:3265
  • WGK Germany:3
  • Hazard Category Code: 22-34
  • Safety Instruction: S26-S28A-S24-S16-S9-S2-S45-S36/37/39
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R22; R34
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Toxicity:LD50 orally in mice: 310 mg/kg (Morrison)
  • Storage Condition:room temp
    room temp

2-Bromobutyric acid Customs Data

  • HS CODE:29349990
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2-Bromobutyric acid Pricemore >>

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TRC
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2-Bromobutyric acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Potassium bromide ,  Hydrofluoric acid, homopolymer, compd. with pyridine
Reference
Synthetic methods and reactions. Part 117. α-chlorocarboxylic acids from α-amino acids
Olah, George A.; et al, Helvetica Chimica Acta, 1983, 66(4), 1028-30

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  30 min, 0 °C; 3 h, 0 °C → rt
Reference
O-to-S Substitution Enables Dovetailing Conflicting Cyclizability, Polymerizability, and Recyclability: Dithiolactone vs. Dilactone
Wang, Yanchao; et al, Angewandte Chemie, 2021, 60(41), 22547-22553

Production Method 3

Reaction Conditions
1.1 Catalysts: Sodium hypobromite
Reference
Haloformic reaction. I. Some new possibilities for using a haloformic reaction
Gendrikov, E. P.; et al, Zhurnal Organicheskoi Khimii, 1978, 14(4), 725-9

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  5 °C → 40 °C; 30 - 40 min, 35 - 40 °C; 40 °C → 25 °C
1.2 Reagents: N-Bromo-N-ethylethanamine Solvents: Tetrahydrofuran ;  2 h, 20 - 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Reactions of α-carbanions of lithium acylates with N,N-diethyl-N-chloro- and N,N-diethyl-N-bromoamines
Zorin, A. V.; et al, Russian Journal of General Chemistry, 2016, 86(11), 2469-2472

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 20 - 25 °C
Reference
Reaction of Lithium Acylate α-Carbanions with Carbon Tetrabromide
Zorin, A. V.; et al, Russian Journal of Organic Chemistry, 2019, 55(10), 1527-1531

Production Method 6

Reaction Conditions
Reference
Quinol phosphate as a metabolite of triphenyl phosphate
Eto, Morifusa; et al, Bochu Kagaku, 1975, 40(3), 106-9

Production Method 7

Reaction Conditions
1.1 Catalysts: Subtilisin
Reference
Specific esterase activity of subtilisin toward esters of α-haloacids
Pugniere, M.; et al, Tetrahedron Letters, 1990, 31(34), 4883-6

Production Method 8

Reaction Conditions
1.1 Reagents: Methanol ,  Acetyl chloride ,  Bromine
Reference
Halogen- and nitrogen-containing derivatives of aliphatic carboxylic acids. III. Indirect bromination of esters
Reinheckel, H., Journal fuer Praktische Chemie (Leipzig), 1962, 15, 260-72

Production Method 9

Reaction Conditions
1.1 Reagents: N-Bromo-N-ethylethanamine Solvents: Tetrahydrofuran ;  2 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Reactions of α-carbanions of lithium acylates with N,N-diethyl-N-chloro- and N,N-diethyl-N-bromoamines
Zorin, A. V.; et al, Russian Journal of General Chemistry, 2016, 86(11), 2469-2472

2-Bromobutyric acid Raw materials

2-Bromobutyric acid Preparation Products

2-Bromobutyric acid Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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2-Bromobutyric acid Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-Bromobutyric acid

Professional Introduction to 2-Bromobutyric Acid (CAS No. 80-58-0)

2-Bromobutyric acid, with the chemical formula C₄H₉BrO₂ and CAS number 80-58-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This versatile beta-bronic acid derivative has garnered considerable attention due to its utility in synthetic chemistry, drug development, and material science. Its unique structural properties, characterized by the presence of both a bromine substituent and a carboxylic acid group, make it a valuable intermediate in the synthesis of various bioactive molecules.

The 2-Bromobutyric acid molecule consists of a four-carbon chain with a bromine atom attached to the second carbon and a carboxylic acid group at one end. This bifunctional nature allows for diverse chemical transformations, making it a cornerstone in the construction of more complex molecular architectures. The compound is typically used in pharmaceutical synthesis to introduce specific functional groups or to serve as a precursor for the development of novel therapeutic agents.

In recent years, the application of 2-Bromobutyric acid has expanded into advanced materials and biotechnology. Researchers have leveraged its reactivity to develop new polymers, coatings, and even biodegradable materials. The ability to incorporate bromine into polymer chains enhances their thermal stability and resistance to degradation, making them suitable for high-performance applications. Additionally, its role in drug discovery has been highlighted in the synthesis of peptidomimetics and other therapeutic compounds that target specific biological pathways.

The pharmaceutical industry has been particularly interested in 2-Bromobutyric acid due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been utilized in the preparation of protease inhibitors, which are crucial in treating diseases such as HIV and hepatitis C. The bromine atom provides a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. Recent studies have demonstrated its effectiveness in generating novel scaffolds that exhibit enhanced binding affinity to target proteins.

One of the most compelling aspects of 2-Bromobutyric acid is its role in medicinal chemistry innovation. Researchers have employed it to develop new antibiotics and anti-inflammatory agents. The carboxylic acid group can be easily converted into esters or amides, which are common motifs in many drugs. Furthermore, the bromine substituent offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule. These transformations have led to the discovery of several promising lead compounds that are currently undergoing further investigation.

The synthetic utility of 2-Bromobutyric acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its incorporation into pesticide formulations has shown promise in enhancing their efficacy while reducing environmental impact. By modifying its structure, chemists can develop compounds that exhibit improved selectivity and lower toxicity profiles. This aligns with global efforts to create sustainable agricultural practices that minimize harm to non-target organisms.

In academic research, 2-Bromobutyric acid continues to be a subject of interest due to its versatility as a building block. Its use in combinatorial chemistry allows researchers to rapidly generate libraries of compounds for high-throughput screening. This approach has accelerated the discovery process by enabling large-scale testing of molecular interactions without extensive manual synthesis. The compound's role in these studies underscores its importance as a tool for exploring new chemical space and identifying novel drug candidates.

The industrial production of 2-Bromobutyric acid is well-established, with several manufacturers providing high-purity grades suitable for research and commercial applications. Advances in synthetic methodologies have improved yield and reduced costs, making it more accessible than ever before. This accessibility has democratized its use among academic institutions and biotech companies alike, fostering innovation across multiple disciplines.

The future prospects for 2-Bromobutyric acid are bright, with ongoing research exploring new applications and refining existing synthetic routes. As our understanding of molecular interactions deepens, so too will our ability to harness this compound's potential. Whether it is through developing life-saving drugs or creating sustainable materials, 2-Bromobutyric acid remains an indispensable tool in modern chemistry.

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-58-0)
SFD1667
Purity:99%
Quantity:25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:80-58-0)2-Bromobutyric acid
sfd16627
Purity:99.9%
Quantity:200kg
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